molecular formula C17H26O3 B12790537 Decyl 2-hydroxybenzoate CAS No. 16309-18-5

Decyl 2-hydroxybenzoate

Cat. No.: B12790537
CAS No.: 16309-18-5
M. Wt: 278.4 g/mol
InChI Key: DEFZNQKDYOBMGU-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C17H26O3 and a molecular weight of approximately 278.39 g/mol . It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+DecanolDecyl 2-hydroxybenzoate+Water\text{2-Hydroxybenzoic acid} + \text{Decanol} \rightarrow \text{this compound} + \text{Water} 2-Hydroxybenzoic acid+Decanol→Decyl 2-hydroxybenzoate+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Decyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back to 2-hydroxybenzoic acid and decanol.

    Oxidation: The hydroxyl group in the benzene ring can be oxidized to form quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Scientific Research Applications

Decyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decyl 2-hydroxybenzoate involves its ability to absorb ultraviolet (UV) radiation, making it an effective UV filter in sunscreen formulations. The compound absorbs UV radiation and dissipates it as heat, preventing skin damage. Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory enzymes and pathways .

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, known for its use in acne treatment and as an anti-inflammatory agent.

    Octisalate: Another ester of salicylic acid, commonly used in sunscreens for its UV-absorbing properties.

    Homosalate: Similar to octisalate, used in sunscreens and known for its photostability.

Uniqueness: Decyl 2-hydroxybenzoate stands out due to its longer alkyl chain, which enhances its lipophilicity and makes it more suitable for certain cosmetic formulations. Its unique combination of UV-absorbing and anti-inflammatory properties makes it a valuable ingredient in skincare products .

Properties

CAS No.

16309-18-5

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

decyl 2-hydroxybenzoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13,18H,2-8,11,14H2,1H3

InChI Key

DEFZNQKDYOBMGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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